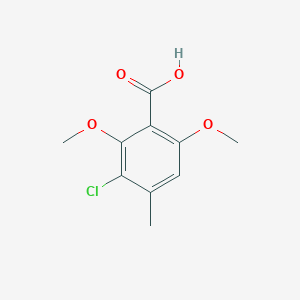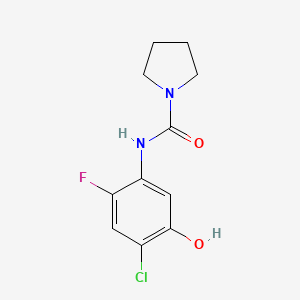
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one typically involves the introduction of fluorine atoms into an organic framework. This can be achieved through various fluorination reactions, often using reagents such as elemental fluorine, hydrogen fluoride, or fluorinating agents like sulfur tetrafluoride. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. Safety measures are paramount due to the reactive nature of fluorine and the potential hazards associated with its handling.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism by which 1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,3,3-Pentafluoropropane
- 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene
- 2,2,3,3,3-Pentafluoro-1-propanol
Uniqueness
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a methoxyethoxy group. This structural feature imparts distinct reactivity and properties compared to other fluorinated compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88457-04-9 |
|---|---|
Molekularformel |
C6H4F8O3 |
Molekulargewicht |
276.08 g/mol |
IUPAC-Name |
1,1,1,3,3-pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one |
InChI |
InChI=1S/C6H4F8O3/c1-16-6(13,14)3(7)17-5(11,12)2(15)4(8,9)10/h3H,1H3 |
InChI-Schlüssel |
LHIQSYIRNCGEEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(OC(C(=O)C(F)(F)F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)






diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)



![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

